

# physical and chemical properties of trimethylsilyldiazomethane

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# An In-depth Technical Guide to Trimethylsilyldiazomethane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physical and chemical properties of **trimethylsilyldiazomethane**, a versatile and safer reagent for various organic syntheses. It includes detailed experimental protocols and visual representations of key reaction mechanisms to facilitate its effective and safe use in research and development.

## **Physical Properties**

**Trimethylsilyldiazomethane**, with the chemical formula (CH<sub>3</sub>)<sub>3</sub>SiCHN<sub>2</sub>, is a greenish-yellow liquid at room temperature.[1][2][3][4] It is widely used as a solution in organic solvents like hexanes, diethyl ether, or dichloromethane.[2][5] Key physical data are summarized in the table below for easy reference.



Property	Value	References
Molecular Formula	C4H10N2Si	[5][6][7][8][9]
Molecular Weight	114.22 g/mol	[1][5][6][7][8][9]
CAS Number	18107-18-1	[5][7][8]
Appearance	Greenish-yellow to clear yellow liquid	[1][2][4][5][10]
Boiling Point	96 °C at 775 mmHg	[1][5][10][11]
Density	Approximately 0.773 g/mL at 25 °C	[5][11]
Refractive Index (n_D <sup>25</sup> )	1.4362	[1][10][11]
Solubility	Soluble in most organic solvents; insoluble in water.[5] [10][11]	Miscible with organic solvents. [5][10][11]
Stability	Stable in sealed containers under a dry, inert atmosphere. [12] Sensitive to moisture, light, and shock.[5][11] Decomposes on exposure to light.[12]	

## **Spectral Data**

The structural features of **trimethylsilyldiazomethane** are confirmed by its characteristic spectral data.

Spectral Data	Value	Reference
Infrared (IR)	2075, 1260, 885 cm <sup>-1</sup>	[5]
<sup>1</sup> H NMR (in hexane)	δ 0.16 (s, 9H), δ 2.58 (s, 1H)	[5]



## **Chemical Properties and Reactivity**

**Trimethylsilyldiazomethane** serves as a stable and safer substitute for the highly toxic and explosive diazomethane.[5][13][14] Its primary applications in organic synthesis include:

- Methylating Agent: It is extensively used for the methylation of carboxylic acids to form methyl esters, often in the presence of methanol to achieve high yields.[2][5][14] It can also convert sterically hindered alcohols to their corresponding methyl ethers.[2][5]
- One-Carbon Homologation: It is a key reagent in the Arndt-Eistert synthesis for the extension of carboxylic acid chains.[1][5][15]
- [10][13]-Dipolar Cycloadditions: It participates in [3+2] cycloaddition reactions with alkenes to form pyrazolines.[16][17][18]
- Other Reactions: It is also utilized in insertion reactions, cyclopropanation, and the Doyle-Kirmse reaction with allyl sulfides and amines.[2][5]

The compound can be deprotonated by butyllithium to form a lithiated species, which is a versatile intermediate for synthesizing other trimethylsilyldiazoalkanes.[2]

## **Experimental Protocols**

4.1. Synthesis of Trimethylsilyldiazomethane via Diazo-Transfer

This protocol is based on the widely used method of reacting trimethylsilylmethylmagnesium chloride with diphenyl phosphorazidate (DPPA).[1][5][10][11][13]

#### Materials:

- Magnesium turnings
- Anhydrous diethyl ether
- 1,2-dibromoethane
- Chloromethyltrimethylsilane



- Diphenyl phosphorazidate (DPPA)
- Argon gas
- Ice-sodium chloride bath

#### Procedure:

Step A: Preparation of Trimethylsilylmethylmagnesium Chloride

- Set up a flame-dried, three-necked flask equipped with a dropping funnel, a condenser, and a magnetic stirrer under an argon atmosphere.
- Add magnesium turnings to the flask.
- Add a solution of chloromethyltrimethylsilane in anhydrous diethyl ether dropwise to the magnesium turnings. A small amount of 1,2-dibromoethane can be used to initiate the Grignard reaction.
- Once the reaction starts, maintain a gentle reflux by controlling the addition rate. After the addition is complete, continue stirring at reflux for an additional hour.
- Cool the resulting Grignard reagent solution to room temperature.

#### Step B: Diazo-Transfer Reaction

- In a separate flask under argon, prepare a solution of diphenyl phosphorazidate in anhydrous diethyl ether and cool it in an ice-sodium chloride bath.
- Slowly add the prepared Grignard reagent from Step A to the cooled DPPA solution with vigorous stirring.
- After the addition is complete, allow the mixture to stir at low temperature for a period, then warm to room temperature.
- Quench the reaction by carefully adding cold water.
- Separate the organic layer, and wash the aqueous layer with diethyl ether.



• Combine the organic layers, wash with cold water, and dry over anhydrous sodium sulfate.

#### Step C: Purification

- Filter the dried solution and slowly concentrate it by distillation at atmospheric pressure using a Vigreux column.
- The final product is typically obtained as a solution in hexane or another suitable solvent.[5] [13]

#### 4.2. Methyl Esterification of a Carboxylic Acid

This protocol describes a general procedure for the methylation of a carboxylic acid using trimethylsilyldiazomethane.[19]

#### Materials:

- Carboxylic acid (e.g., Boc-D-Ser(Bzl)-OH)
- **Trimethylsilyldiazomethane** solution (e.g., ~0.6 M in hexane)
- · Diethyl ether
- Methanol
- Ice bath

#### Procedure:

- Dissolve the carboxylic acid in a mixture of diethyl ether and methanol (e.g., 7:2 v/v).
- Cool the solution to 0 °C in an ice bath with stirring.
- Add the trimethylsilyldiazomethane solution dropwise over several minutes. Evolution of nitrogen gas is typically observed.[19]
- Stir the reaction mixture at 0 °C for several hours. The reaction progress can be monitored by TLC.

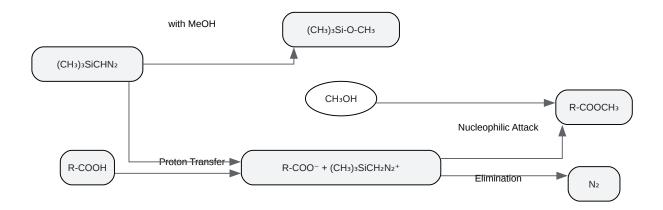


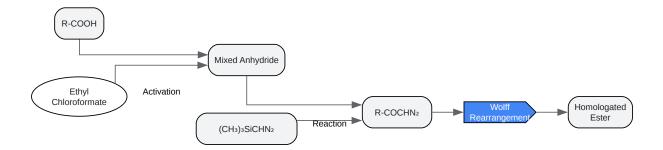
- If the reaction is incomplete, an additional portion of **trimethylsilyldiazomethane** can be added.
- Once the reaction is complete, allow the mixture to warm to room temperature and concentrate it in vacuo to obtain the methyl ester.

### **Reaction Mechanisms and Visualizations**

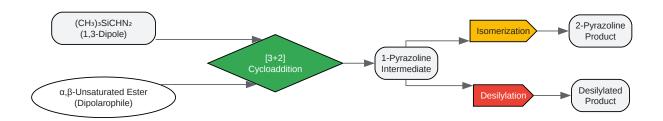
#### 5.1. Methylation of Carboxylic Acids

The reaction of a carboxylic acid with **trimethylsilyldiazomethane**, in the presence of methanol, proceeds through a proton transfer followed by a nucleophilic attack to yield the methyl ester and nitrogen gas.









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